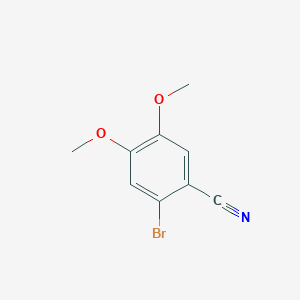

2-Bromo-4,5-dimethoxybenzonitrile

説明

2-Bromo-4,5-dimethoxybenzonitrile (CAS: 109305-98-8) is a brominated aromatic nitrile derivative with the molecular formula C₉H₈BrNO₂ and a molecular weight of 242.069 g/mol . Its structure features a nitrile group (-CN) at the benzonitrile core, with bromine and methoxy (-OCH₃) substituents at the 2-, 4-, and 5-positions, respectively. Key physical properties include a density of 1.5±0.1 g/cm³, a boiling point of 325.1±42.0 °C, and a flash point of 150.4±27.9 °C .

This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals. For instance, it serves as a precursor to ivabradine, a cardiac drug, and other benzocyclobutene derivatives . Its nitrile group enhances reactivity in nucleophilic substitutions and cyano-based transformations, making it valuable in constructing complex molecular frameworks.

特性

IUPAC Name |

2-bromo-4,5-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLBFUAPLHUFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401673 | |

| Record name | 2-bromo-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109305-98-8 | |

| Record name | 2-bromo-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Overview

The Schmidt reaction is a well-established method for converting aldehydes to nitriles using sodium azide (NaN₃) and a strong acid. For 2-bromo-4,5-dimethoxybenzonitrile, this reaction proceeds via the treatment of 2-bromo-4,5-dimethoxybenzaldehyde with NaN₃ and trifluoromethanesulfonic acid (TfOH) in acetonitrile. The mechanism involves the formation of an imine intermediate, which subsequently undergoes deprotonation and nitrogen elimination to yield the nitrile (Fig. 1).

Procedure and Optimization

-

Reactants : 2-Bromo-4,5-dimethoxybenzaldehyde (5 mmol), NaN₃ (7.5 mmol), and TfOH (15 mmol) are combined in acetonitrile (10 mL).

-

Conditions : The mixture is stirred at room temperature for 2 minutes, enabling rapid conversion.

-

Work-up : The crude product is diluted with dichloromethane, filtered through Celite®, and purified via flash chromatography (ethyl acetate/hexane).

Key Data :

Characterization

The product is characterized by spectroscopic methods:

-

¹H NMR (CDCl₃) : δ 7.27 (s, 1H, aromatic), 7.09 (s, 1H, aromatic), 6.06 (s, 2H, OCH₂O).

-

IR (cm⁻¹) : Peaks at 2230 (C≡N stretch) and 1600 (aromatic C=C).

Comparative Analysis of Synthetic Routes

While the Schmidt reaction dominates current methodologies, alternative pathways merit discussion:

Cyanation of Aryl Halides

Metal-catalyzed cyanation (e.g., using CuCN or Pd catalysts) could theoretically convert 2-bromo-4,5-dimethoxybenzene derivatives to the nitrile. However, no explicit examples are reported in the provided sources, likely due to challenges in regioselectivity and functional group compatibility.

Data Tables

Table 1. Summary of Schmidt Reaction Parameters

化学反応の分析

Types of Reactions: 2-Bromo-4,5-dimethoxybenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation

Major Products:

Nucleophilic Substitution: Products include substituted amines or thiols.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include primary amines

科学的研究の応用

Scientific Research Applications

1. Organic Synthesis

- Intermediate for Complex Molecules : 2-Bromo-4,5-dimethoxybenzonitrile serves as a key intermediate in the synthesis of more complex organic compounds. It can undergo nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles, facilitating the formation of new carbon-nucleophile bonds.

2. Medicinal Chemistry

- Drug Development : This compound has been explored for its potential use in drug discovery, particularly in developing pharmaceuticals targeting cardiovascular diseases. Its structural characteristics allow it to interact with biological targets effectively.

3. Biological Activity

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for new antimicrobial agents .

- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve modulation of apoptotic pathways through kinase inhibition .

Antimicrobial Activity Study

- Objective : Evaluate effectiveness against common pathogens.

- Results : Significant inhibition of bacterial growth was observed with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Cancer Cell Line Study

- Objective : Assess cytotoxic effects on cancer cells.

- Results : Induced apoptosis in MCF-7 and A549 cells with IC50 values indicating effective concentrations for therapeutic use.

作用機序

The mechanism of action of 2-Bromo-4,5-dimethoxybenzonitrile involves its interaction with specific molecular targets. The bromine and methoxy groups influence its binding affinity and reactivity. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, affecting enzyme activity and receptor binding .

類似化合物との比較

Comparison with Structurally Similar Compounds

Nitrile Derivatives

5-Bromo-2-hydroxybenzonitrile (CAS: N/A)

- Structure : Bromine at the 5-position, hydroxyl (-OH) at the 2-position, and nitrile at the 1-position.

- Applications : Used in synthesizing antiretroviral drugs and cancer therapies .

- Key Differences : The hydroxyl group increases polarity compared to methoxy substituents, affecting solubility and hydrogen-bonding interactions .

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (CAS: 906673-45-8)

- Structure : Bromine on a hydroxymethyl-substituted phenyl ring linked via an ether to a benzonitrile.

- Applications : Intermediate in fine chemical synthesis.

- Key Differences : The ether linkage and hydroxymethyl group introduce flexibility and hydrophilic character, altering reactivity in cross-coupling reactions .

Brominated Methoxybenzoic Acids

2-Bromo-4,5-dimethoxybenzoic Acid (CAS: 6286-46-0)

- Structure : Carboxylic acid (-COOH) replaces the nitrile group.

- Key Differences : The carboxylic acid group enables salt formation and participation in acid-base reactions, contrasting with the nitrile’s electrophilic reactivity .

2-Bromo-4,5-difluorobenzoic Acid (CAS: N/A)

Halogenated Anilines

2-Bromo-4,6-dinitroaniline (CAS: N/A)

- Structure: Bromine at the 2-position, nitro (-NO₂) groups at 4- and 6-positions, and an amine (-NH₂) at the 1-position.

- Applications : Found in textiles as a dye byproduct; regulated due to mutagenicity risks .

- Key Differences : Nitro groups increase toxicity and environmental persistence, with REACH limits exceeded in garments (up to 282 µg/g) .

Phenethylamine Derivatives

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

Comparative Data Table

Key Research Findings

- Reactivity : The nitrile group in this compound facilitates cyclization reactions, as seen in its conversion to benzocyclobutene intermediates for ivabradine synthesis . In contrast, carboxylic acid derivatives like 2-Bromo-4,5-dimethoxybenzoic acid are more suited for esterification or amidation .

- Toxicity: Brominated anilines (e.g., 2-Bromo-4,6-dinitroaniline) exhibit significant mutagenicity, with textile concentrations reaching 282 µg/g, far exceeding REACH limits . The nitrile derivative’s toxicity profile remains less documented but is presumed safer due to its non-amine structure.

- Lipophilicity: Compared to 2-Bromo-4'-methoxyacetophenone (log KOW = 2.1) , this compound likely has higher polarity due to the nitrile group, impacting its bioavailability and environmental mobility.

生物活性

2-Bromo-4,5-dimethoxybenzonitrile (C9H8BrNO2) is a compound of interest due to its potential biological activities, including its effects on various receptor systems and its implications in medicinal chemistry. This article delves into the biological activity of this compound, examining its pharmacological properties, toxicity, and relevant case studies.

This compound is characterized by the following structural features:

- Molecular Formula : C9H8BrNO2

- Molecular Weight : 232.07 g/mol

- Melting Point : 76–78 °C

Antagonistic Effects on Receptors

Research indicates that compounds structurally related to this compound exhibit significant interactions with serotonin receptors, particularly the 5-HT2A receptor. Studies have shown that phenethylamine derivatives with similar substitutions can act as antagonists at the 5-HT2A receptor. For instance, 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) has been demonstrated to block 5-HT-induced currents in Xenopus laevis oocytes, suggesting a potential for this compound to exhibit similar activities .

| Compound | Receptor Target | Activity Type | Reference |

|---|---|---|---|

| 2C-B | 5-HT2A | Antagonist | |

| 2B-D | 5-HT2A | Antagonist | |

| 2-Br-D | 5-HT2A | Antagonist |

Toxicity Profile

The compound is classified as harmful upon ingestion and dermal contact. Acute toxicity studies indicate that it poses risks if swallowed or absorbed through the skin . The safety profile necessitates caution in handling and application.

Antitumor Activity

In a study evaluating the antitumor effects of related compounds, it was found that certain derivatives could induce tumor necrosis. This study involved administering compounds via slow bolus injection to CD-1 male mice and monitoring for toxicity and therapeutic efficacy over a specified period . While specific data on this compound was not detailed, the findings suggest a potential role for structurally similar compounds in cancer treatment.

Psychotropic Effects

Another relevant case involves compounds like DOB (2,5-dimethoxy-4-bromoamphetamine) , which demonstrated severe psychotic symptoms in users. This highlights the importance of understanding the psychoactive potential of compounds with similar structures to this compound . The implications for mental health and substance use disorders are significant.

Q & A

What are the key physicochemical properties of 2-bromo-4,5-dimethoxybenzonitrile relevant to experimental design?

Answer:

The compound (CAS 109305-98-8) has a molecular formula C₉H₈BrNO₂ and molecular weight 242.069 g/mol . Key properties include:

These properties influence solvent selection (e.g., high-boiling solvents like DMF or DMSO for reflux conditions) and safety protocols (e.g., flammability precautions). The absence of a reported melting point suggests potential polymorphism or decomposition upon heating, requiring differential scanning calorimetry (DSC) for characterization .

How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation of the nitrile and bromo groups .

- Handling : Use fume hoods and personal protective equipment (PPE) due to risks of carbon monoxide and carbon dioxide release during decomposition . Avoid exposure to heat >150°C to prevent hazardous decomposition .

- Contamination control : Segregate from strong acids/bases to avoid unintended reactions (e.g., demethylation of methoxy groups) .

What strategies are effective for synthesizing this compound with high regioselectivity?

Answer (Advanced):

- Borylation-cross coupling : Use 3,5-dimethoxybenzonitrile as a precursor. Introduce bromine via electrophilic aromatic substitution (EAS) using Br₂ in acetic acid, leveraging methoxy groups as ortho/para-directing agents. Optimize reaction temperature (0–5°C) to minimize di-bromination .

- Continuous flow systems : Improve yield and regioselectivity by controlling residence time and reagent stoichiometry, as demonstrated in analogous bromo-nitrile syntheses .

- Byproduct mitigation : Monitor for 4-bromo regioisomers using HPLC (C18 column, acetonitrile/water mobile phase) .

How can analytical techniques resolve contradictions in purity assessments from different suppliers?

Answer (Advanced):

- Multi-method validation : Cross-validate purity using:

- Supplier-independent testing : Use TGA to detect non-volatile impurities (e.g., inorganic salts) that GC may miss .

What are the thermal decomposition products and associated risks during high-temperature reactions?

Answer (Advanced):

- Decomposition pathway : Above 150°C, the compound releases CO , CO₂ , and brominated aromatic byproducts .

- Mitigation : Use inline FTIR or mass spectrometry to monitor gas-phase byproducts during reactions. Implement scrubbers for halogenated waste .

- Case study : In Suzuki-Miyaura couplings, decomposition is minimized by maintaining reaction temperatures <100°C and using Pd(OAc)₂/XPhos catalysts .

What spectroscopic methods are optimal for characterizing this compound?

Answer (Basic):

- ¹H NMR : Identify methoxy protons as a singlet at δ 3.8–3.9 ppm and aromatic protons as a doublet (J = 8.5 Hz) at δ 7.2–7.4 ppm .

- IR spectroscopy : Confirm nitrile stretch at ~2230 cm⁻¹ and methoxy C–O at ~1250 cm⁻¹ .

- Mass spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 243.0 .

How does the electronic effect of substituents influence the compound’s reactivity in cross-coupling reactions?

Answer (Advanced):

- Methoxy groups : Electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic aromatic substitution (NAS).

- Bromine as a leaving group : Facilitates Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). Steric hindrance from 4,5-dimethoxy groups may reduce coupling efficiency, requiring bulky ligands (e.g., SPhos) .

- Case study : In Ullmann couplings, CuI/1,10-phenanthroline systems achieve >80% yield with aryl amines .

What computational methods predict the stability of intermediates in multi-step syntheses involving this compound?

Answer (Advanced):

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to optimize geometries and calculate activation energies for intermediates.

- Transition state analysis : Identify rate-limiting steps (e.g., oxidative addition in cross-coupling) .

- Solvent effects : COSMO-RS simulations predict solubility in DMF > DMSO > THF, aligning with experimental yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。